2-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one
Description
This compound features a 2,3-dihydropyridazin-3-one core substituted with a 1,2,4-oxadiazole ring bearing a 2-bromophenyl group and a 3-methoxyphenyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry . The 2-bromophenyl substituent may influence electronic properties and intermolecular interactions, while the 3-methoxyphenyl group could modulate solubility and pharmacokinetic profiles .
Properties
IUPAC Name |
2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O3/c1-27-14-6-4-5-13(11-14)17-9-10-19(26)25(23-17)12-18-22-20(24-28-18)15-7-2-3-8-16(15)21/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIGIBBXVMDJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one is a significant member of the oxadiazole family, which has been extensively studied for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent, along with its mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dihydropyridazinone core
- An oxadiazole ring
- A bromophenyl substituent
This unique combination of functional groups is believed to contribute to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole moiety demonstrate higher efficacy against gram-positive bacteria compared to gram-negative strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.
| Compound | Activity against Gram-positive | Activity against Gram-negative |
|---|---|---|
| Oxadiazole Derivative A | Effective | Less effective |
| Oxadiazole Derivative B | Highly effective | Moderate |
In a study evaluating various oxadiazole derivatives, specific compounds showed significant activity against Bacillus cereus and Staphylococcus aureus , suggesting potential for development into new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been highlighted in multiple studies. These compounds often act through multiple pathways:
- Induction of apoptosis in cancer cells
- Inhibition of cell proliferation
- Disruption of cell cycle progression
For example, a study reported that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon) | 10.5 | Apoptosis induction |
| MCF7 (Breast) | 8.7 | Cell cycle arrest |
| HUH7 (Liver) | 12.0 | Metabolic disruption |
These findings suggest that the compound could be further explored for its potential in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Binding : It potentially binds to receptors that regulate apoptosis and cell survival pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several case studies underline the effectiveness of oxadiazole derivatives:
- In one study, a series of oxadiazole derivatives were synthesized and tested for their anticancer properties. The most active compound showed selective toxicity towards cancer cells while sparing normal cells.
- Another research effort focused on the antimicrobial properties of related compounds, revealing that modifications in the structure significantly impacted their efficacy against specific bacterial strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related molecules with shared motifs, such as 1,2,4-oxadiazole rings, brominated aryl groups, or dihydropyridazinone backbones. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Observations
Methoxy groups at the meta-position (vs. para or ortho) on the dihydropyridazinone ring could optimize π-stacking interactions in aromatic enzyme pockets .
Heterocyclic Core Variations: Replacement of dihydropyridazinone with thienopyrimidinone (e.g., ) introduces sulfur, which may enhance metabolic stability but reduce polarity. Pyrimidinetrione derivatives (e.g., ) exhibit higher hydrogen-bonding capacity due to multiple carbonyl groups, favoring interactions with polar residues.
Pharmacokinetic Considerations :
- Compounds with sulfonamide or extended alkoxy chains (e.g., ) show improved solubility (>50 μM in PBS) compared to brominated analogs, which may have logP values >3.5 .
- Halogen substituents (Br, Cl, F) influence binding kinetics; bromine’s larger van der Waals radius may improve hydrophobic interactions in deep binding pockets .
Computational and Experimental Insights
- Density Functional Theory (DFT) : Studies on similar oxadiazole derivatives (e.g., ) predict that bromine’s electron-withdrawing effect stabilizes the oxadiazole ring, reducing susceptibility to hydrolysis.
- Crystallography : SHELX software has been pivotal in resolving structures of analogs, confirming the planar geometry of 1,2,4-oxadiazole rings and their role in molecular packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
